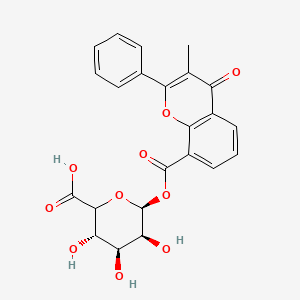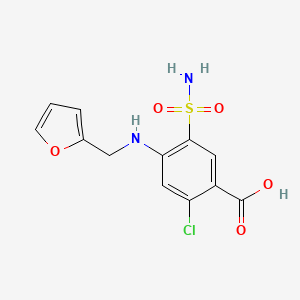
2-(3-Carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Febuxostat dicarboxylic acid impurity is a byproduct formed during the synthesis of febuxostat, a non-purine selective inhibitor of xanthine oxidase used primarily for the treatment of hyperuricemia and gout. This impurity is characterized by its chemical structure, which includes a carboxylic acid group attached to the febuxostat molecule .
Scientific Research Applications
Febuxostat dicarboxylic acid impurity has several applications in scientific research:
Chemistry: Used as a reference standard for the identification and quantification of impurities in febuxostat formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential effects on the efficacy and safety of febuxostat as a therapeutic agent.
Industry: Utilized in quality control processes to ensure the purity and safety of febuxostat products
Mechanism of Action
Target of Action
The primary target of Febuxostat dicarboxylic acid impurity, also known as 2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid, is xanthine oxidase (XO) . XO is an enzyme involved in the metabolism of purines, which are key components of DNA and RNA. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid .
Mode of Action
Febuxostat dicarboxylic acid impurity acts as a selective inhibitor of xanthine oxidase . By binding to the molybdenum-pterin center of XO, it inhibits the enzyme’s activity, thereby reducing the production of uric acid . This results in a decrease in serum uric acid levels .
Biochemical Pathways
The inhibition of XO by Febuxostat dicarboxylic acid impurity affects the purine degradation pathway . Normally, XO catalyzes the final two steps of purine degradation, converting hypoxanthine to xanthine, and xanthine to uric acid. By inhibiting XO, Febuxostat dicarboxylic acid impurity prevents these conversions, leading to a reduction in uric acid production .
Pharmacokinetics
Febuxostat, the parent compound, has been reported to have an oral availability of about 85%, an apparent oral clearance (cl/f) of 105 ± 34 L/h, and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary result of Febuxostat dicarboxylic acid impurity’s action is a reduction in serum uric acid levels . This can help to manage conditions such as hyperuricemia and gout, where high levels of uric acid can lead to the formation of urate crystals in joints and other tissues, causing inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of febuxostat dicarboxylic acid impurity typically involves the reaction of febuxostat with various reagents under specific conditions. One common method includes the oxidation of febuxostat using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the dicarboxylic acid group .
Industrial Production Methods: In industrial settings, the production of febuxostat dicarboxylic acid impurity is controlled to ensure minimal formation during the synthesis of febuxostat. This is achieved through optimized reaction conditions, including temperature control, pH adjustment, and the use of specific catalysts to minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions: Febuxostat dicarboxylic acid impurity undergoes various chemical reactions, including:
Oxidation: The impurity can be further oxidized to form more complex carboxylic acid derivatives.
Reduction: Under reducing conditions, the dicarboxylic acid group can be converted back to its corresponding alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Higher carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Comparison with Similar Compounds
Febuxostat: The parent compound, a non-purine selective inhibitor of xanthine oxidase.
Febuxostat acyl-β-D-glucuronide: A metabolite of febuxostat.
Febuxostat amide impurity: Another impurity formed during the synthesis of febuxostat
Uniqueness: Febuxostat dicarboxylic acid impurity is unique due to its specific chemical structure, which includes two carboxylic acid groups. This structural feature distinguishes it from other impurities and metabolites of febuxostat, which may have different functional groups and chemical properties .
Properties
IUPAC Name |
2-[3-carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-8(2)7-22-12-5-4-10(6-11(12)15(18)19)14-17-9(3)13(23-14)16(20)21/h4-6,8H,7H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLTDCYZOTAKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The study mentions that both febuxostat and diacid febuxostat were found to be hepatotoxic. What implications does this have for the use of febuxostat, and are there any potential concerns regarding the presence of diacid febuxostat as an impurity?
A1: The research indicates that both febuxostat, a drug used to treat gout, and its degradation product, diacid febuxostat, exhibited hepatotoxicity in the ADME/Tox studies []. This finding highlights the importance of monitoring liver function in patients taking febuxostat, especially those with pre-existing liver conditions. While the study focuses on identifying and characterizing diacid febuxostat, it doesn't delve into the specific levels of this impurity that might be considered acceptable in pharmaceutical formulations. Further research is needed to determine the toxicological profile of diacid febuxostat in detail and establish safe exposure limits. This emphasizes the importance of robust quality control measures during drug manufacturing to minimize the presence of potentially harmful impurities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



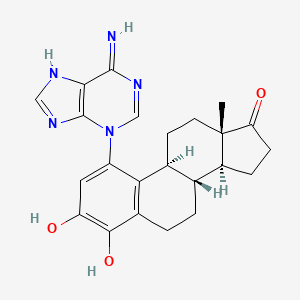
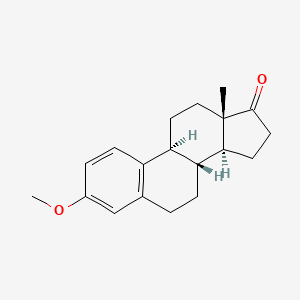

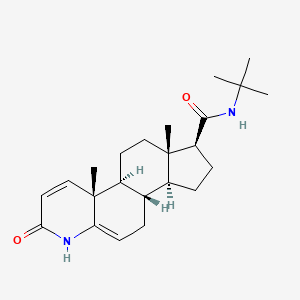
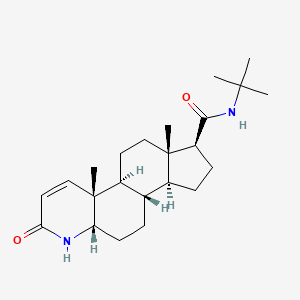
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
